6-chloro-N-cyclobutylpyridine-3-carboxamide
Description
6-chloro-N-cyclobutylpyridine-3-carboxamide is a chemical compound with the molecular formula C({10})H({11})ClN(_{2})O It is a derivative of pyridine, featuring a chloro substituent at the 6-position and a cyclobutyl group attached to the nitrogen atom of the carboxamide group
Properties
CAS No. |
585544-24-7 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutylpyridine-3-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloronicotinic acid, which serves as the core structure.
Amidation Reaction: The 6-chloronicotinic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)). This step is usually carried out under anhydrous conditions to prevent hydrolysis.
Cyclobutylamine Addition: The acid chloride is reacted with cyclobutylamine in the presence of a base like triethylamine (Et(_3)N) to form the desired this compound. This reaction is typically performed at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent flow rates) ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclobutylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride (NaH)), solvents (e.g., dimethylformamide (DMF)).
Reduction: Reducing agents (e.g., LiAlH(_4)), solvents (e.g., tetrahydrofuran (THF)).
Oxidation: Oxidizing agents (e.g., potassium permanganate (KMnO(_4)), solvents (e.g., acetonitrile).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of N-cyclobutylpyridine-3-carboxamide.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
6-chloro-N-cyclobutylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutylpyridine-3-carboxamide depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain signaling pathways.
Catalytic Action: As a ligand in catalysis, it can coordinate with metal centers, influencing the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
6-chloronicotinamide: Similar structure but lacks the cyclobutyl group.
N-cyclobutylpyridine-3-carboxamide: Similar structure but lacks the chloro substituent.
6-chloro-N-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a cyclobutyl group.
Uniqueness
6-chloro-N-cyclobutylpyridine-3-carboxamide is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and physical properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
